TfR-T12 (TFA)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

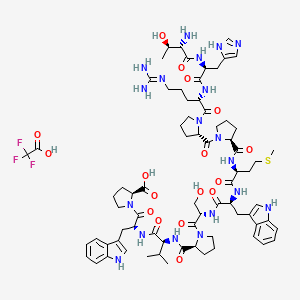

TfR-T12 (TFA) is a synthetic peptide that binds to the transferrin receptor, a protein found on the surface of many cells. This compound is capable of crossing the blood-brain barrier, making it a valuable tool in drug delivery systems. It exhibits nanomolar binding affinity, which indicates a very high level of specificity and strength in its interactions with the transferrin receptor .

Preparation Methods

TfR-T12 (TFA) is synthesized through a process known as phage display, which involves the use of bacteriophages to identify peptides that bind to specific targets. Once identified, these peptides can be synthesized chemically. The peptide can also be covalently attached to a pegylated lipid, specifically 3-(N-succinimidyloxyglutaryl)aminopropyl-polyethyleneglycol (2000)-carbamyl distearoyl phosphatidylethanolamine, to create multifunctional lipid vesicles .

Chemical Reactions Analysis

TfR-T12 (TFA) primarily undergoes binding reactions with the transferrin receptor. This binding facilitates the internalization of the peptide-receptor complex into cells expressing the transferrin receptor. The peptide can also be chemically conjugated with other molecules, such as pegylated lipids, to enhance its functionality .

Scientific Research Applications

TfR-T12 (TFA) has several scientific research applications:

Drug Delivery: Due to its ability to cross the blood-brain barrier, TfR-T12 (TFA) is used in the development of drug delivery systems targeting the brain.

Immunotherapy: TfR-T12 (TFA) can be used in immunotherapy to modulate the tumor microenvironment.

Biological Research: The peptide is used in studies investigating the transferrin receptor and its role in cellular processes.

Mechanism of Action

TfR-T12 (TFA) exerts its effects by binding to the transferrin receptor on the surface of cells. This binding is highly specific and occurs at a site distinct from the binding site of transferrin, the natural ligand of the receptor. Once bound, the peptide-receptor complex is internalized into the cell, allowing the peptide to deliver its cargo into the cell. This mechanism is particularly useful for delivering drugs across the blood-brain barrier .

Comparison with Similar Compounds

TfR-T12 (TFA) is unique in its ability to cross the blood-brain barrier and its high binding affinity for the transferrin receptor. Similar compounds include other transferrin receptor-binding peptides, such as TATH7-PEG-PLGA, which also target the transferrin receptor but may have different binding affinities and specificities . Another similar compound is the octa-arginine conjugate stearyl-R8, which is used in the development of multifunctional lipid vesicles for drug delivery .

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H99N19O15S.C2HF3O2/c1-38(2)58(65(99)84-51(67(101)90-28-13-22-56(90)70(104)105)31-41-34-78-46-17-8-6-15-44(41)46)86-63(97)54-20-10-25-87(54)68(102)52(36-91)85-60(94)49(30-40-33-77-45-16-7-5-14-43(40)45)82-59(93)47(23-29-106-4)80-62(96)53-19-11-26-88(53)69(103)55-21-12-27-89(55)66(100)48(18-9-24-76-71(73)74)81-61(95)50(32-42-35-75-37-79-42)83-64(98)57(72)39(3)92;3-2(4,5)1(6)7/h5-8,14-17,33-35,37-39,47-58,77-78,91-92H,9-13,18-32,36,72H2,1-4H3,(H,75,79)(H,80,96)(H,81,95)(H,82,93)(H,83,98)(H,84,99)(H,85,94)(H,86,97)(H,104,105)(H4,73,74,76);(H,6,7)/t39-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHQVNZZMDHYMA-HXVMDUFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCSC)NC(=O)C7CCCN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CC9=CN=CN9)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N9CCC[C@H]9C(=O)O)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H100F3N19O17S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1604.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-4-methoxy-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine](/img/structure/B8139481.png)

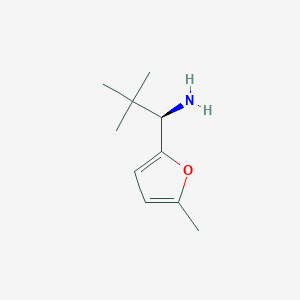

![5-Amino-1-(pyridin-3-ylmethyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B8139482.png)

![N-((Octahydrocyclopenta[b][1,4]oxazin-7-yl)methyl)pyrazine-2-carboxamide](/img/structure/B8139494.png)

![4-((10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)methyl)-2-methylthiazole](/img/structure/B8139501.png)

![4-[3,4-Dimethyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]butanehydrazide](/img/structure/B8139522.png)

![TERT-BUTYL 8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCINE-3(4H)-CARBOXYLATE](/img/structure/B8139525.png)

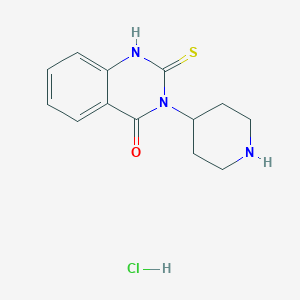

![Tert-butyl 4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-YL)methyl]piperidine-1-carboxylate](/img/structure/B8139532.png)

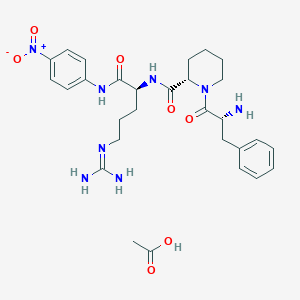

![sodium;2-[3-[2-(5-ethyl-3,4-diphenylpyrazol-1-yl)phenyl]phenoxy]acetate](/img/structure/B8139565.png)